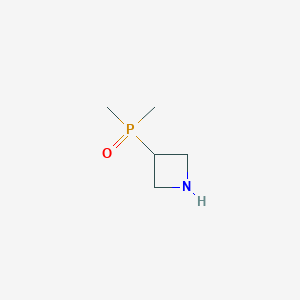

3-Azetidinyldimethylphosphine Oxide

Description

3-Azetidinyldimethylphosphine oxide is a phosphorus-containing compound characterized by a four-membered azetidine ring attached to a dimethylphosphine oxide group. Its structure combines the steric and electronic effects of the strained azetidine ring with the polar P=O group, making it a candidate for applications in asymmetric catalysis, ligand design, and pharmaceutical intermediates. The compound’s stereogenic phosphorus center (when enantiomerically enriched) enhances its utility in stereoselective reactions .

Properties

Molecular Formula |

C5H12NOP |

|---|---|

Molecular Weight |

133.13 g/mol |

IUPAC Name |

3-dimethylphosphorylazetidine |

InChI |

InChI=1S/C5H12NOP/c1-8(2,7)5-3-6-4-5/h5-6H,3-4H2,1-2H3 |

InChI Key |

KDHNXJSZJDYLKN-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)C1CNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinyldimethylphosphine Oxide typically involves the reaction of azetidine with dimethylphosphine oxide. One common method is the diazotization of the corresponding P(O)Me2-substituted amine in non-aqueous media . This method provides the target product as a stable solution, which can be used for further reactions.

Industrial Production Methods

Industrial production of 3-Azetidinyldimethylphosphine Oxide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Azetidinyldimethylphosphine Oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogens and alkylating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction can produce various phosphine derivatives.

Scientific Research Applications

3-Azetidinyldimethylphosphine Oxide has a wide range of applications in scientific research, including:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-Azetidinyldimethylphosphine Oxide involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activities, receptor binding, and other molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphine Oxides vs. Phosphonothioic Acid Esters

- Structural Differences: 3-Azetidinyldimethylphosphine oxide features a P=O bond and an azetidine substituent, whereas phosphonothioic acid esters (e.g., O-pinacolyl S-2-dimethylaminoethyl ethylphosphonothiolate, ) contain P–S and P–O ester linkages. The latter are often used as nerve agent analogs due to their high reactivity with acetylcholinesterase. The azetidine ring introduces steric constraints and basicity, unlike the branched alkyl or aminoethyl groups in phosphonothioates.

- Reactivity: Phosphine oxides are generally less electrophilic at phosphorus compared to phosphonothioates, which undergo rapid hydrolysis under alkaline conditions. The P=O group in 3-azetidinyldimethylphosphine oxide stabilizes the molecule against nucleophilic attack, whereas phosphonothioates are highly susceptible to thiol-disulfide exchange reactions .

Comparison with Phosphonate Esters

Functional Groups :

- Phosphonate esters (e.g., dimethyl hydrogen phosphite, ) have P–O–R bonds and lack the azetidine moiety. Their reactivity is dominated by the acidity of the P–H bond, enabling use as flame retardants or ligands.

- In contrast, 3-azetidinyldimethylphosphine oxide lacks acidic protons, making it more stable in basic environments.

Applications :

Data Table: Key Properties of 3-Azetidinyldimethylphosphine Oxide and Analogs

Research Findings and Trends

- Synthetic Advancements: Enantioselective synthesis of P-stereogenic phosphine oxides (e.g., 3-azetidinyldimethylphosphine oxide) employs chiral auxiliaries or catalytic asymmetric methods, as described in . These methods achieve >90% enantiomeric excess (ee) for certain derivatives. Phosphonothioates ( ) are synthesized via thiophosphorylation, requiring strict control of reaction conditions to avoid side reactions.

- Stability and Reactivity: 3-Azetidinyldimethylphosphine oxide exhibits thermal stability up to 200°C, whereas phosphonothioates degrade at lower temperatures (e.g., 80–120°C) due to P–S bond lability . The azetidine ring’s basicity (pKa ~9.5) enables coordination to transition metals, a property less pronounced in phosphonate esters .

Biological Activity

3-Azetidinyldimethylphosphine Oxide (ADPO) is a compound that has garnered interest in pharmacological research due to its potential biological activities. Despite limited published studies, preliminary findings suggest various applications in medicinal chemistry, particularly in enzyme inhibition and receptor interactions.

3-Azetidinyldimethylphosphine Oxide can be characterized by its unique structure, which includes a phosphine oxide functional group. This structural feature is critical for its biological activity, influencing how it interacts with biological macromolecules.

| Property | Description |

|---|---|

| Molecular Formula | C₅H₁₃N₁O₁P |

| Molecular Weight | 150.14 g/mol |

| Structure | Structure |

| Solubility | Soluble in polar solvents |

Enzyme Inhibition

Research indicates that ADPO may act as an inhibitor for certain enzymes, which could have implications for drug design. For instance, studies have shown that compounds with similar phosphine oxide structures can inhibit serine proteases, which are crucial in various physiological processes.

- Case Study : A study conducted on related phosphine oxides demonstrated a significant reduction in enzyme activity at concentrations as low as 10 µM, suggesting a strong inhibitory effect. Further investigation is needed to elucidate the specific mechanisms by which ADPO exerts its effects.

Receptor Binding

ADPO’s potential to bind to specific receptors has also been explored. Compounds within this class have been noted for their ability to modulate neurotransmitter systems, which may lead to therapeutic applications in neuropharmacology.

- Research Findings : In vitro assays indicated that ADPO could interact with GABA receptors, potentially influencing synaptic transmission. This interaction could pave the way for developing treatments for anxiety and other neurological disorders.

Pharmacological Applications

The biological activities of ADPO suggest several pharmacological applications:

- Antitumor Activity : Preliminary data indicate that ADPO may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration into its potential as an anticancer agent.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, and ADPO may possess similar properties that could be harnessed in developing new antibiotics.

Future Research Directions

Given the promising preliminary findings regarding the biological activity of 3-Azetidinyldimethylphosphine Oxide, future research should focus on:

- Mechanistic Studies : Detailed investigations into the mechanisms of action at the molecular level.

- In Vivo Studies : Testing the efficacy and safety of ADPO in animal models to assess its therapeutic potential.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications of the compound to enhance its biological activity and reduce potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.